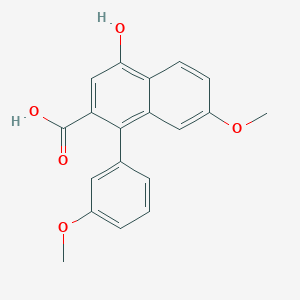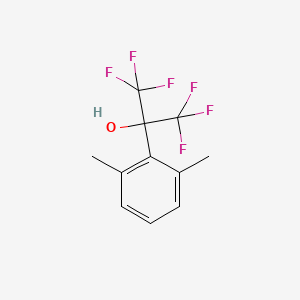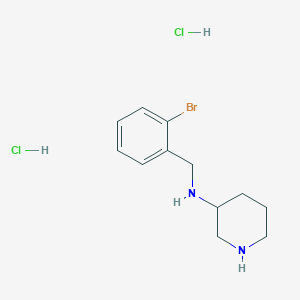
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide typically involves the bromination of N-cyclopropyl-2,6-dimethoxybenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or dehalogenated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated benzamides on cellular processes. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromine atom and benzamide core but differs in the presence of a fluorophenyl group and a sulfonamide moiety.
3-bromo-N-cyclopropylbenzamide: Similar structure but lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H14BrNO3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C12H14BrNO3/c1-16-9-6-5-8(13)11(17-2)10(9)12(15)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MPYFGMKIZPGZEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)




![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)




